Pent-4-yne-1,2-diol, also known as (2S)-pent-4-yne-1,2-diol, is an organic compound with the molecular formula CHO. It features a triple bond between the second and third carbon atoms and two hydroxyl groups located on the first and second carbons. This compound belongs to the class of alkynes, specifically alkyne diols, which are characterized by the presence of both a triple bond and hydroxyl functional groups.
Pent-4-yne-1,2-diol can be sourced from various suppliers specializing in chemical compounds. It is often produced through synthetic routes in laboratory settings or industrial processes.
Pent-4-yne-1,2-diol is classified as:
The synthesis of pent-4-yne-1,2-diol can be achieved through several methods:
Industrial production often employs continuous flow reactors and environmentally friendly reagents to optimize yield and purity. The processes are designed for scalability while minimizing waste.
Pent-4-yne-1,2-diol has a linear structure characterized by:
Property | Value |
---|---|
Molecular Formula | CHO |
Molecular Weight | 100.12 g/mol |
IUPAC Name | (2S)-pent-4-yne-1,2-diol |
InChI | InChI=1S/C5H8O2/c1-2-3-5(7)4-6/h1,5-7H,3-4H2/t5-/m0/s1 |
InChI Key | AITIYGVGTCTFFC-YFKPBYRVSA-N |
Isomeric SMILES | C#CCC@@HO |
Canonical SMILES | C#CCC(CO)O |
Pent-4-yne-1,2-diol is involved in various chemical reactions:
Common reagents used in these reactions include:
These reactions allow for the modification of pent-4-yne-1,2-diol to create various derivatives suitable for different applications.
The mechanisms underlying the reactions of pent-4-yne-1,2-diol involve several steps:
These mechanisms are essential for understanding how pent-4-yne-1,2-diol can be transformed into various useful compounds.
Pent-4-yne-1,2-diol is typically a colorless liquid at room temperature with specific boiling and melting points that may vary based on purity and environmental conditions.
The compound exhibits notable reactivity due to its functional groups:
Relevant data includes:
Property | Value |
---|---|
Boiling Point | Approximately 160°C |
Melting Point | Not well defined |
Solubility | Soluble in water |
Pent-4-yne-1,2-diol has several significant applications:
CAS No.: 1480-19-9
CAS No.: 228113-66-4
CAS No.: 3715-10-4
CAS No.: 57103-57-8
CAS No.: 3337-17-5
CAS No.: 30285-47-3